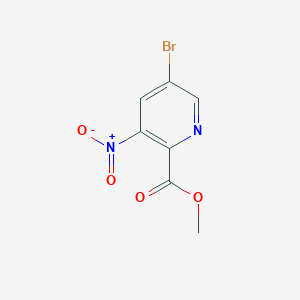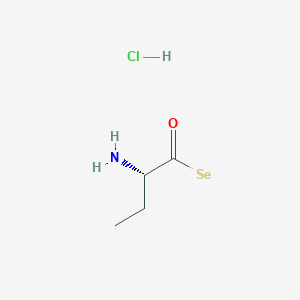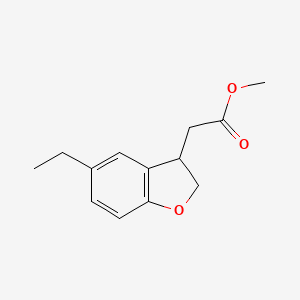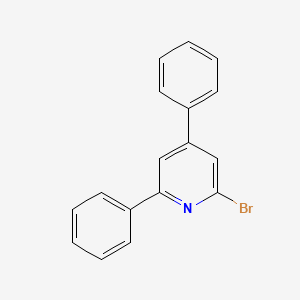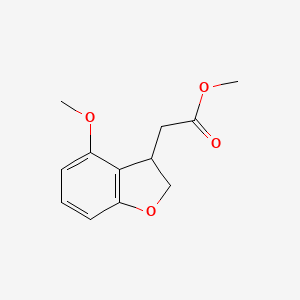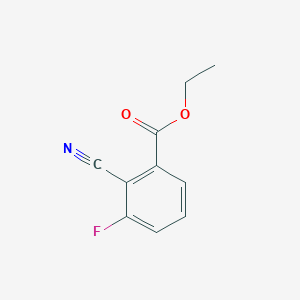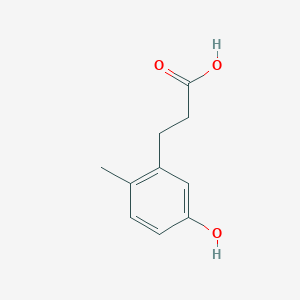
Benzenepropanoic acid, 5-hydroxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 5-hydroxy-2-methyl-, is an organic compound with a complex structure that includes a benzene ring, a propanoic acid group, and hydroxyl and methyl substituents. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 5-hydroxy-2-methyl-, typically involves the esterification of benzenepropanoic acid derivatives. One common method includes the reaction of benzenepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . This reaction yields the methyl ester of benzenepropanoic acid, which can then be further modified to introduce the hydroxyl and methyl groups.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 5-hydroxy-2-methyl-, often involves large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 5-hydroxy-2-methyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Benzenepropanoic acid, 5-hydroxy-2-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
作用機序
The mechanism of action of Benzenepropanoic acid, 5-hydroxy-2-methyl-, involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methyl group can affect the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
- Benzenepropanoic acid, α-hydroxy-, methyl ester
- Benzenepropanoic acid, methyl ester
Uniqueness
Benzenepropanoic acid, 5-hydroxy-2-methyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
3-(5-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
InChIキー |
YZHBEXDSDMEWHM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


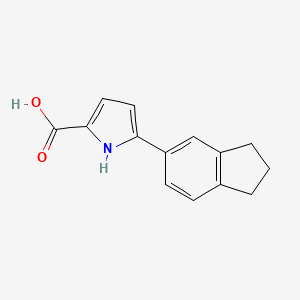
![[(E)-2-isocyanatoethenyl]benzene](/img/structure/B12332720.png)
![(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12332724.png)
